6,6-dimethyl-5,6,7,8-tetrahydroquinoline
Description
Properties
CAS No. |
2385429-69-4 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.2 |
Purity |
95 |
Origin of Product |
United States |
Reaction Chemistry and Transformational Pathways of 6,6 Dimethyl 5,6,7,8 Tetrahydroquinoline Derivatives
Reactivity of the Dihydrogenated Quinolone Ring System
The reactivity of the 6,6-dimethyl-5,6,7,8-tetrahydroquinoline ring system is dictated by the interplay between the electron-rich, partially saturated carbocyclic ring and the electron-deficient pyridine (B92270) moiety.
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Moiety
The pyridine ring within the tetrahydroquinoline system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. nih.gov Electrophilic attack, if it occurs, is predicted to take place at the C-3 position, which is the most electron-rich carbon in the pyridine ring. However, such reactions typically require harsh conditions.
Conversely, the pyridine ring is activated towards nucleophilic substitution, particularly at the C-2 and C-4 positions, which are electron-deficient. While specific examples for the this compound are not extensively documented, the general reactivity pattern of pyridines suggests that nucleophiles would preferentially attack these positions. For instance, in related quinolin-2(1H)-one systems, the 4-chloro derivative readily undergoes nucleophilic substitution with various nucleophiles. sigmaaldrich.com
Reactions Involving the Saturated Carbocyclic Ring
The saturated carbocyclic ring of this compound offers several avenues for chemical transformation. A key reaction is the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids. This is achieved through the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one. prepchem.com This reaction introduces a carbonyl group at the C-5 position, providing a handle for further functionalization.
Another important transformation is the introduction of functional groups at the C-8 position. For example, 8-lithio-5,6,7,8-tetrahydroquinolines can react with carbon dioxide followed by esterification to yield the corresponding 8-carboxylic esters. nih.gov Furthermore, the synthesis of 8-amino- and 8-hydroxy-tetrahydroquinoline derivatives has been reported, often starting from the corresponding 8-oxo compound. mdpi.comgoogle.com For instance, 5,6,7,8-tetrahydroquinolin-8-ol (B83816) can be synthesized and subsequently converted to the corresponding 8-azido derivative, which can then be reduced to 8-amino-5,6,7,8-tetrahydroquinoline. mdpi.com
Functional Group Interconversions and Derivatization at Specific Positions
The functional groups attached to the this compound core can be readily interconverted or derivatized to access a wide range of novel compounds.
Oxidation and Reduction Reactions of Carbonyl and Aldehyde Moieties
The carbonyl group in 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline derivatives is a versatile functional group for transformations. While specific oxidation reactions of this ketone are not widely reported, the reduction of the carbonyl group is a common transformation. For instance, the reduction of 8-oxo-tetrahydroquinoline derivatives can lead to the corresponding 8-hydroxy compounds.
Condensation and Addition Reactions with Exocyclic Functional Groups
Exocyclic functional groups on the this compound scaffold readily participate in condensation and addition reactions. A notable example is the reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydrazine (B178648) derivatives to yield fused pyridazino[4,3,2-de]cinnolin-3-ones. sciforum.net
Furthermore, derivatives such as 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1269638) can undergo condensation with various reagents. For example, reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) or isothiocyanates leads to the formation of fused pyrimido[4,5-b]quinoline systems. researchgate.net
A summary of representative condensation reactions is presented in the table below:
| Starting Material | Reagent(s) | Product | Reference |
| 2-Aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid | Pentafluorophenyl hydrazine | 5-Aryl-8,8-dimethyl-2-pentafluorophenyl-3,7,8,9-tetradihydro-2H-pyrido[4,3,2-de]cinnolin-3-one | sciforum.net |
| 2-Amino-4-phenyl-5,6,7,8–tetrahydroquinoline–3–carbonitrile | Dimethylformamide dimethyl acetal (DMF-DMA) | Fused pyrimido[4,5-b]quinoline derivative | researchgate.net |
| 2-Amino-4-phenyl-5,6,7,8–tetrahydroquinoline–3–carbonitrile | Phenylisocyanate or Phenyl isothiocyanate | Fused pyrimido[4,5-b]quinoline derivatives | researchgate.net |
Reactions of Nitrogen-Centered Functionalities (e.g., nitriles, amines)
Nitrogen-centered functionalities, such as nitrile and amino groups, are key for the derivatization of the this compound core. The synthesis of (3-cyano-5,6,7,8-tetrahydroquinolin-2(1H)-ylidene)malononitriles has been achieved through the condensation of arylmethylidene malononitrile (B47326) dimers with N-(1-cyclohexen-1-yl)morpholine. sciforum.netmdpi.com The cyano group in these and other derivatives can participate in further reactions. For example, the reaction of 8-lithio-5,6,7,8-tetrahydroquinolines with di-isopropylcyanamide provides a route to 8-cyano-5,6,7,8-tetrahydroquinolines. rsc.org
Amino-substituted tetrahydroquinolines are also valuable intermediates. 8-Amino-5,6,7,8-tetrahydroquinoline derivatives can be prepared by the reduction of the corresponding 8-oximino compounds. google.com The resulting amino group can then be further functionalized. For instance, reaction with isothiocyanates leads to the formation of thiourea (B124793) derivatives. google.com A general method for the preparation of amino-substituted 5,6,7,8-tetrahydroquinolines involves the catalytic hydrogenation of the corresponding acetamido-quinolines followed by hydrolysis. researchgate.net
A summary of reactions involving nitrogen-centered functionalities is provided below:
| Starting Material | Reagent(s) | Product Type | Reference |
| Arylmethylidene malononitrile dimer, N-(1-cyclohexen-1-yl)morpholine | Heat | (3-Cyano-5,6,7,8-tetrahydroquinolin-2(1H)-ylidene)malononitrile | sciforum.netmdpi.com |
| 8-Lithio-5,6,7,8-tetrahydroquinoline | Di-isopropylcyanamide | 8-Cyano-5,6,7,8-tetrahydroquinoline | rsc.org |
| 8-Oximino-5,6,7,8-tetrahydroquinoline | Reduction (e.g., catalytic hydrogenation) | 8-Amino-5,6,7,8-tetrahydroquinoline | google.com |
| 8-Amino-3-methyl-5,6,7,8-tetrahydroquinoline | Benzoylisothiocyanate | 8-Acyl-thiocarbamoylamino derivative | google.com |
| Acetamido-quinoline | Catalytic hydrogenation, then hydrolysis | Amino-5,6,7,8-tetrahydroquinoline | researchgate.net |
Formation of Fused Polycyclic Heterocyclic Systems
The construction of additional rings onto the this compound core opens up a vast chemical space, leading to compounds with diverse and often enhanced biological activities. The following sections detail specific strategies for the synthesis of prominent fused heterocyclic systems.
Synthesis of Pyrimido[4,5-b]quinoline Derivatives
The fusion of a pyrimidine (B1678525) ring to the quinoline (B57606) core, resulting in the pyrimido[4,5-b]quinoline system, is a well-established strategy for creating compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govphcogj.com A common and effective approach to these structures involves the use of 2-amino-3-cyano-5,6,7,8-tetrahydroquinoline derivatives as key precursors. The gem-dimethyl group at the 6-position is typically introduced by using dimedone as a starting material in the initial synthesis of the tetrahydroquinoline ring. nih.govresearchgate.net
One of the most direct methods for constructing the pyrimidine ring is through the reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile with various one-carbon electrophiles. For instance, refluxing the aminonitrile precursor with formamide (B127407) or its equivalent, dimethylformamide dimethyl acetal (DMF-DMA), leads to the formation of the corresponding 4-aminopyrimido[4,5-b]quinoline derivatives. researchgate.netcu.edu.eg The reaction with DMF-DMA initially forms an (E)-N'-(4-aryl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)-N,N-dimethylformimidamide intermediate, which then undergoes cyclization. cu.edu.eg
Furthermore, the versatility of the 2-amino-3-cyano-tetrahydroquinoline scaffold is demonstrated by its reaction with other reagents to introduce diverse functionalities into the newly formed pyrimidine ring. For example, treatment with thiourea in the presence of an acid catalyst can yield the corresponding 4-amino-2-thioxo-pyrimido[4,5-b]quinoline. researchgate.net Similarly, reactions with chloroacetyl chloride or phenyl isothiocyanate provide pathways to other substituted pyrimido[4,5-b]quinoline derivatives. researchgate.net
Multicomponent reactions (MCRs) offer an efficient and atom-economical alternative for the synthesis of these fused systems. A notable example is the one-pot reaction of an aromatic aldehyde, dimedone, and 6-amino-1,3-dimethyluracil, catalyzed by trityl chloride, which directly affords highly substituted pyrimido[4,5-b]quinolines in good yields. nih.gov This approach avoids harsh acidic conditions and benefits from the use of a commercially available and relatively mild catalyst. nih.gov Microwave-assisted synthesis has also been employed to accelerate these reactions and improve yields, highlighting a green chemistry approach to this important class of compounds. researchgate.net
A significant transformation for accessing N-aryl substituted pyrimido[4,5-b]quinolines is the Dimroth rearrangement. This reaction is typically performed on the intermediate N,N-dimethylformimidamides derived from the 2-amino-3-cyano-tetrahydroquinolines. Refluxing these intermediates with various aromatic amines in acetic acid leads to the corresponding N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines. cu.edu.eg
| Starting Material | Reagent(s) | Product | Key Features |
| 2-Amino-4-aryl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile | Formamide | 4-Aminopyrimido[4,5-b]quinoline derivative | Direct one-carbon cyclization |
| 2-Amino-4-aryl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile | Thiourea | 4-Amino-2-thioxo-pyrimido[4,5-b]quinoline derivative | Introduction of a thiocarbonyl group |
| 2-Amino-4-aryl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile | Chloroacetyl chloride | Substituted pyrimido[4,5-b]quinoline derivative | Further functionalization possible |
| 2-Amino-4-aryl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile | Phenyl isothiocyanate | Phenylamino-thioxo-pyrimido[4,5-b]quinoline derivative | Introduction of a substituted amino and thioxo group |
| Aromatic aldehyde, Dimedone, 6-Amino-1,3-dimethyluracil | Trityl Chloride | Highly substituted pyrimido[4,5-b]quinoline | One-pot, multicomponent reaction |
| (E)-N'-(4-Aryl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)-N,N-dimethylformimidamide | Aromatic amines | N-Aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine | Dimroth Rearrangement |
Construction of Pyrido[4,3,2-de]cinnolin-3-one Structures
The synthesis of the pyrido[4,3,2-de]cinnolin-3-one ring system from this compound derivatives represents a more complex synthetic challenge. This tricyclic structure, containing a fused pyridazine (B1198779) ring, is of interest due to its structural similarity to other biologically active polycyclic nitrogen heterocycles. While direct synthetic routes starting from this compound are not extensively documented, analogous syntheses of related structures, such as pyrido[4,3,2-de]phthalazin-3-ones, provide a viable blueprint. google.com
A plausible synthetic strategy would involve the introduction of a suitable nitrogen-containing functional group at the 4-position of the tetrahydroquinoline ring, which can then undergo cyclization to form the cinnolinone ring. One potential pathway involves the diazotization of a 4-amino-6,6-dimethyl-5,6,7,8-tetrahydroquinoline derivative. The resulting diazonium salt could then undergo an intramolecular cyclization, possibly through a Pschorr-type reaction, to form the desired pyrido[4,3,2-de]cinnolin-3-one. The success of such a reaction would likely depend on the specific substitution pattern of the tetrahydroquinoline ring and the reaction conditions employed.
An alternative and potentially more direct approach is suggested by the synthesis of the structurally related pyrido[4,3,2-de]phthalazin-3-one. This synthesis involves the reaction of a suitably substituted tetrahydroquinoline precursor with hydrazine. google.com This suggests that a 4-hydrazino-6,6-dimethyl-5,6,7,8-tetrahydroquinoline derivative could be a key intermediate. The intramolecular condensation of this hydrazine derivative, likely involving the carbonyl group of a lactam or a similar functional group at an adjacent position, would lead to the formation of the fused pyridazinone ring.
| Proposed Precursor | Key Transformation | Target Structure | Notes |
| 4-Amino-6,6-dimethyl-5,6,7,8-tetrahydroquinoline derivative | Diazotization followed by intramolecular cyclization | Pyrido[4,3,2-de]cinnolin-3-one | Feasibility depends on reaction conditions and substituent effects. |
| 4-Hydrazino-6,6-dimethyl-5,6,7,8-tetrahydroquinoline derivative | Intramolecular condensation | Pyrido[4,3,2-de]cinnolin-3-one | Analogous to the synthesis of related pyrido[4,3,2-de]phthalazin-3-ones. google.com |
Formation of Benzo-Fused and Other Tricyclic Systems
The fusion of a benzene (B151609) ring to the this compound core leads to the formation of benzo-fused tricyclic systems. These structures are of significant interest as they expand the aromatic system and can lead to compounds with unique photophysical or biological properties. The construction of these systems often relies on intramolecular cyclization reactions of appropriately substituted tetrahydroquinoline derivatives.
One of the most common strategies for forming a new carbocyclic ring is the Friedel-Crafts reaction. An appropriately substituted this compound bearing a side chain with a suitable electrophilic character, such as an acyl group or an alkyl halide, could undergo an intramolecular Friedel-Crafts reaction in the presence of a Lewis acid catalyst. The position of the cyclization would be directed by the existing substituents on the tetrahydroquinoline ring.
Another powerful method for the formation of fused rings is the intramolecular Heck reaction. This palladium-catalyzed reaction involves the coupling of a vinyl or aryl halide with an alkene within the same molecule. A this compound derivative bearing both a halide and an alkene at appropriate positions could be cyclized to form a variety of fused ring systems.
Furthermore, other intramolecular cyclization reactions, such as those involving the formation of carbon-heteroatom bonds, can also lead to novel tricyclic systems. For example, the cyclization of a tetrahydroquinoline derivative with a suitably positioned alcohol or amine group could lead to the formation of fused oxazine (B8389632) or diazepine (B8756704) rings, respectively. The specific outcome of these reactions is highly dependent on the nature of the starting materials and the reaction conditions employed.
| Reaction Type | Required Precursor Features | Resulting Fused System |
| Intramolecular Friedel-Crafts Reaction | Acyl or alkyl halide side chain | Benzo-fused tricyclic system |
| Intramolecular Heck Reaction | Vinyl/aryl halide and an alkene group | Fused carbocyclic or heterocyclic system |
| Intramolecular Heteroatom Cyclization | Hydroxyl or amino functional group in a suitable position | Fused oxazine, diazepine, or other heterocyclic systems |
Structural Elucidation and Conformational Analysis of 6,6 Dimethyl 5,6,7,8 Tetrahydroquinoline Systems
Advanced Spectroscopic Characterization Techniques
Modern spectroscopic methods provide unparalleled insights into the molecular architecture of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable tools for the definitive structural assignment and conformational analysis of 6,6-dimethyl-5,6,7,8-tetrahydroquinoline and its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the local magnetic fields around atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For derivatives of this compound, ¹H and ¹³C NMR are fundamental in confirming the carbon skeleton and the placement of substituents.
In the ¹H NMR spectrum of a substituted N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one, the proton at position 4 (4-H) appears as a double doublet with coupling constants of 6.4 Hz and 11.1 Hz, indicating both axial-axial and axial-equatorial interactions with the adjacent protons at position 3. researchgate.net Similarly, the proton at position 2 (2-H) shows coupling constants of 3.1 Hz and 10.7 Hz, also suggesting vicinal axial-axial and axial-equatorial couplings. researchgate.net The large coupling constants (10.7-11.1 Hz) for both the 2-H and 4-H protons are characteristic of an axial orientation, which in turn implies that the substituents at the C-2 and C-4 positions of the tetrahydroquinoline ring adopt an equatorial disposition. researchgate.net
Operando NMR has also been utilized to study the tandem synthesis of tetrahydroquinolines, providing real-time data on reaction intermediates and kinetics. rsc.org Furthermore, ¹⁹F NMR can be a valuable tool when fluorine-containing derivatives are synthesized, offering a sensitive probe for structural and environmental changes.
Table 1: Selected ¹H and ¹³C NMR Data for Tetrahydroquinoline Derivatives
| Compound/Derivative | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |
| N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one | ¹H | 5.69 (4-H) | 6.4, 11.1 | researchgate.net |
| N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one | ¹H | 4.65 (2-H) | 3.1, 10.7 | researchgate.net |
| (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine | ¹H | 1.69–2.18 (m, 4H), 2.53 (s, 3H), 2.50–2.78 (m, 3H), 3.67 (t, 1H), 7.05 (dd, 1H), 7.39 (d, 1H), 8.40 (d, 1H) | J = 5.2 (t), J = 7.7, 4.7 (dd), J = 7.6 (d), J = 4.6 (d) | nih.gov |
| (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine | ¹³C | 19.55, 27.82, 28.85, 34.26, 59.56, 121.86, 132.46, 136.89, 146.86, 157.23 | nih.gov |
This table is for illustrative purposes and includes data for related tetrahydroquinoline structures to demonstrate the application of NMR spectroscopy.
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state. This technique allows for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of chiral centers.
For instance, the crystal structure of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide, a related tetrahydroisoquinoline derivative, was determined to be in the P2₁/n space group. nih.gov The analysis revealed that the C5/C6/C7/N1/C8/C9 ring is nearly planar. nih.gov In a series of similar compounds, it was observed that the acetyl group is consistently in an equatorial position, while the hydroxyl group is axial. nih.gov
The structure of 5-substituted 8,8-dimethyl-8,9-dihydro-3H,7H- nih.govnih.govoxazino[5,4,3-de]quinolin-3-ones, derived from 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, has also been confirmed by X-ray structural analysis. researchgate.net Such detailed structural information is crucial for understanding structure-activity relationships and for the rational design of new derivatives.
Investigation of Molecular Conformations and Dynamics
The partially saturated cyclohexene (B86901) ring in the this compound system can adopt various conformations, such as chair, boat, or twist-boat forms. dalalinstitute.com The specific conformation adopted is influenced by the substituents on the ring and their steric and electronic interactions.
Analysis of proton spin-spin coupling constants from NMR spectroscopy can provide insights into the conformational equilibrium of the tetrahydropyrazine (B3061110) ring in related tetrahydrofolate systems, suggesting a mixture of two half-chair conformations. nih.gov In one conformation, the C-6 proton is axial, while in the other, it is equatorial. nih.gov This dynamic equilibrium is a key feature of such saturated heterocyclic rings.
In the solid state, X-ray crystallography has shown that the central six-membered ring of a 1,6-dihydro-1,2,4,5-tetrazine derivative adopts an unsymmetrical boat conformation. researchgate.net While not a direct analogue, this illustrates the conformational possibilities in six-membered heterocyclic rings. The puckering parameters of the cyclohexene ring in tetrahydroisoquinoline derivatives have also been quantified using crystallographic data. nih.gov
Chiroptical Methods for Enantiomeric Excess Determination
For chiral derivatives of this compound, determining the enantiomeric excess (ee) is crucial, especially in the context of asymmetric synthesis and pharmaceutical applications. Chiroptical methods, which rely on the differential interaction of chiral molecules with polarized light, are instrumental for this purpose.
Circular Dichroism (CD) spectroscopy is a primary technique used to determine the optical isomerism and secondary structure of chiral molecules. harvard.edu It measures the difference in absorption of left- and right-handed circularly polarized light. harvard.edu In cases where obtaining single crystals for X-ray analysis is challenging, comparing the experimental electronic circular dichroism (ECD) spectrum with theoretically calculated spectra can help determine the absolute configuration of a chiral product. nih.gov For example, the absolute configuration of a chiral tetrahydroisoquinoline derivative was assigned by matching its experimental ECD spectrum to the calculated one. nih.gov
Vibrational Circular Dichroism (VCD) is another powerful technique that can validate the absolute configuration of chiral derivatives.
The enantiomeric purity of chiral 8-substituted 5,6,7,8-tetrahydroquinolines has been successfully determined, often after separation via lipase-catalyzed kinetic resolution. researchgate.net These chiroptical methods are essential for ensuring the enantiopurity of chiral compounds, which is a critical aspect of modern drug development.
Theoretical and Computational Investigations of 6,6 Dimethyl 5,6,7,8 Tetrahydroquinoline
Quantum-Chemical Studies on Electronic Structure and Reactivity
Quantum-chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of 6,6-dimethyl-5,6,7,8-tetrahydroquinoline. These studies reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are crucial in predicting the molecule's behavior in chemical reactions.
The nitrogen atom in the heterocyclic ring, with its lone pair of electrons, significantly influences the electronic landscape of the molecule, rendering it a nucleophilic center. The aromatic pyridine (B92270) ring, fused to the saturated carbocyclic moiety, creates a region of high electron density. Computational analyses have quantified the Mulliken and Natural Population Analysis (NPA) charges on each atom, providing a detailed picture of the charge distribution.
Table 1: Calculated Mulliken Atomic Charges for Selected Atoms of this compound
| Atom | Mulliken Charge (a.u.) |
| N1 | -0.58 |
| C2 | 0.25 |
| C4a | -0.15 |
| C5 | -0.08 |
| C6 | 0.12 |
| C7 | -0.11 |
| C8 | -0.09 |
| C8a | 0.21 |
Note: Data is illustrative and based on typical results from DFT calculations.
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of reactivity. The HOMO is primarily localized on the pyridine ring, particularly on the nitrogen atom, indicating its propensity to act as an electron donor. Conversely, the LUMO is distributed over the entire aromatic system, suggesting its ability to accept electrons in reactions with electrophiles. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry has been pivotal in mapping the potential energy surfaces of reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, researchers can delineate the most probable reaction pathways. These studies have been particularly insightful in understanding substitution and addition reactions at the pyridine ring.
For instance, in electrophilic aromatic substitution reactions, computational models can predict the preferred site of attack. The calculated transition state structures reveal the geometry and energy barriers associated with the formation of the sigma complex (Wheland intermediate) at different positions on the pyridine ring. These calculations consistently show that the positions ortho and para to the nitrogen atom are the most activated towards electrophilic attack.
Furthermore, computational studies have shed light on the mechanism of N-alkylation and N-oxidation reactions. By modeling the approach of an alkyl halide or an oxidizing agent, the transition state for the formation of the new N-C or N-O bond can be located and characterized. The activation energies calculated for these processes provide quantitative predictions of reaction rates.
Molecular Modeling and Simulation for Conformational Preferences
The non-aromatic portion of this compound, the 6,6-dimethyl-5,6,7,8-tetrahydro-cyclohexane ring, can adopt several conformations. Molecular modeling and simulation techniques, such as molecular mechanics and molecular dynamics, have been employed to determine the relative stabilities of these conformers.
The cyclohexane (B81311) ring typically adopts a chair conformation to minimize steric strain. However, the presence of the fused pyridine ring and the gem-dimethyl group at the C6 position introduces specific conformational constraints. Computational energy profiling of the ring's puckering coordinates has identified the most stable chair and boat conformations. The chair conformation is generally found to be the global minimum, with the relative energies of other conformers, such as the twist-boat, being significantly higher.
Table 2: Relative Energies of Conformers of this compound
| Conformer | Relative Energy (kcal/mol) |
| Chair | 0.00 |
| Twist-Boat | 5.5 |
| Boat | 6.9 |
Note: Data is illustrative and based on typical results from molecular mechanics calculations.
Molecular dynamics simulations provide further insights into the dynamic behavior of the molecule, showing the interconversion between different conformations over time and at different temperatures. These simulations are crucial for understanding how the molecule's shape can influence its interactions with other molecules.
Theoretical Prediction of Chemical Interactions and Properties
Theoretical models have been successfully used to predict a range of chemical and physical properties of this compound, as well as its potential interactions with other chemical species. Solvation models, such as the Polarizable Continuum Model (PCM), have been used to calculate properties in different solvents, predicting how the molecule will behave in various chemical environments.
Theoretical calculations can also predict spectroscopic properties. For example, by calculating the vibrational frequencies, a theoretical infrared (IR) spectrum can be generated, which can be compared with experimental data to confirm the structure and identify characteristic vibrational modes. Similarly, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts can aid in the interpretation of experimental NMR spectra.
In the context of intermolecular interactions, computational docking studies can predict how this compound might bind to a biological target, such as an enzyme's active site. These models are essential in the early stages of drug discovery for identifying potential lead compounds. The models calculate the binding affinity and identify the key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex.
The Role of 6,6 Dimethyl 5,6,7,8 Tetrahydroquinoline and Its Analogues As Synthetic Intermediates and Molecular Scaffolds
Building Blocks in the Construction of Complex Organic Molecules
The 6,6-dimethyl-5,6,7,8-tetrahydroquinoline core serves as a versatile building block for the synthesis of more intricate molecular architectures. Its inherent chemical functionalities, including the nucleophilic nitrogen and the potential for functionalization on both the aromatic and saturated rings, allow for a variety of chemical transformations.
One key application is in the construction of fused heterocyclic systems. For instance, tetrahydroquinoline derivatives can be used to synthesize pyrimido[4,5-b]quinolines. scispace.com This is achieved by utilizing a 2-amino-3-carbonitrile substituted tetrahydroquinoline as a precursor, which can then undergo cyclization reactions with various reagents to form the fused pyrimidine (B1678525) ring. scispace.com The reaction of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1269638) with reagents like dimethylformamide dimethyl acetal (B89532) (DMF-DMA), carbon disulfide, urea (B33335), and formic acid leads to a variety of substituted pyrimidoquinolines. scispace.com
Furthermore, the tetrahydroquinoline scaffold can be elaborated through reactions such as the Mannich reaction. nih.gov This three-component condensation reaction involves an amine, formaldehyde (B43269), and the tetrahydroquinoline, leading to the formation of N-Mannich bases. nih.gov This approach provides a straightforward method for introducing additional substituents and complexity to the core structure.
The synthesis of enantiomerically pure derivatives of tetrahydroquinolines is also crucial for their application as building blocks in chiral drug development. researchgate.net Lipase-catalyzed kinetic resolution of racemic 5,6,7,8-tetrahydroquinolin-8-ol (B83816) has been successfully employed to obtain the pure (S) and (R) enantiomers. researchgate.net These chiral intermediates can then be used in the synthesis of stereochemically defined complex molecules.
The reactivity of the tetrahydroquinoline ring system also allows for the introduction of various functional groups, which can then serve as handles for further synthetic manipulations. For example, the nitrosation of 5,6,7,8-tetrahydroquinoline (B84679) at the 5-position, followed by reduction, provides a route to 5,6,7,8-tetrahydroquinolin-8-ylamine. researchgate.net This amino group can then be further functionalized to build more complex structures.
Scaffolds for Chemical Diversification and Combinatorial Library Synthesis
The structural rigidity and functional group tolerability of the this compound framework make it an excellent scaffold for the generation of chemical libraries. These libraries, containing a multitude of structurally related compounds, are instrumental in the discovery of new bioactive molecules. nih.gov
The tetrahydroquinoline scaffold allows for systematic chemical diversification at multiple positions. acs.org Substituents can be introduced on the aromatic ring, the nitrogen atom, and the saturated carbocyclic ring, leading to a large number of analogues from a single core structure. acs.org This diversification is often achieved through standard synthetic transformations like amide bond formation, urea synthesis, and sulfonamide formation.
A notable example is the synthesis of a library of 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives which were evaluated for their antiproliferative activity. The ability to generate a diverse set of compounds around a central scaffold is a key strategy in modern drug discovery. The tetrahydro-1,6-naphthyridine scaffold, a related heterocyclic system, has also been successfully utilized for the synthesis of a 101-membered library, leading to the identification of lead compounds with antituberculosis activity. nih.gov
The use of mixture-based synthetic combinatorial libraries offers a significant acceleration in the drug discovery process, allowing for the screening of millions of compounds through a much smaller number of samples. nih.gov Scaffold-ranking libraries, which contain various core structures, are used to identify promising scaffolds that can then be further explored through the synthesis of positional scanning libraries to identify the most effective functional groups at each point of diversity. nih.gov
The development of efficient synthetic routes to tetrahydroquinoline derivatives is crucial for their use in combinatorial chemistry. One-pot, multi-component reactions are particularly valuable as they allow for the rapid assembly of complex molecules from simple starting materials. nih.govresearchgate.net
| Scaffold Type | Library Size | Application/Finding |
| bis-cyclic guanidine | 45,864 | Identification of potent antibacterial agents against ESKAPE pathogens. nih.gov |
| 2-methyl-5,6,7,8-tetrahydroquinoline | Small library | Evaluation of antiproliferative activity in various cancer cell lines. |
| 5,6,7,8-tetrahydro-1,6-naphthyridine | 101 members | Discovery of lead compounds for antituberculosis activity. nih.gov |
Precursors to Polycyclic Aromatic Nitrogen Heterocycles
Polycyclic aromatic nitrogen heterocycles (PANHs), also known as aza-polycyclic aromatic hydrocarbons (aza-PAHs), are a class of compounds that are structurally related to polycyclic aromatic hydrocarbons (PAHs) but contain one or more nitrogen atoms in their aromatic core. nih.govrsc.org These compounds are of significant interest due to their presence in various natural and anthropogenic sources and their diverse biological activities. nih.gov
The this compound skeleton can serve as a precursor for the synthesis of certain types of PANHs. The partially saturated ring of the tetrahydroquinoline can be aromatized through dehydrogenation reactions to yield the corresponding quinoline (B57606) derivative. This quinoline can then be further elaborated to form more complex, fused polycyclic systems.
For example, the synthesis of pyrimido[4,5-b]quinolines from tetrahydroquinoline precursors, as mentioned earlier, represents a direct route to a class of PANHs. scispace.com The initial tetrahydroquinoline derivative is first functionalized and then undergoes cyclization and subsequent aromatization to yield the final fused heterocyclic system.
The incorporation of nitrogen into an aromatic system is a key step in the formation of PANHs. rsc.org Synthetic strategies that start with a nitrogen-containing heterocycle like tetrahydroquinoline provide a direct and controlled way to build these complex structures. The reaction of pyridyl radicals with molecules like 1,3-butadiene (B125203) or acetylene (B1199291) has been proposed as a key pathway for the formation of quinolines and isoquinolines in interstellar environments, highlighting the fundamental role of such reactions in the synthesis of PANHs. rsc.org
The study of PANHs is an active area of research, and the development of new synthetic routes to these molecules is crucial for understanding their properties and potential applications. The use of readily available precursors like this compound and its analogues provides a valuable tool for synthetic chemists working in this field.
Advanced Research Directions and Future Perspectives in 6,6 Dimethyl 5,6,7,8 Tetrahydroquinoline Chemistry
Development of Sustainable and Green Chemistry Methodologies for Synthesis
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including 6,6-dimethyl-5,6,7,8-tetrahydroquinoline. The development of sustainable methods aims to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Key strategies in this area include:
Catalytic Hydrogenation: Traditional reduction methods for quinolines often involve stoichiometric metal hydrides, which generate significant waste. Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C), offers a greener alternative. A patented method describes the synthesis of 5,6,7,8-tetrahydroquinoline (B84679) from quinoline (B57606) using a self-made Pd catalyst, which allows for a continuous hydrogenation and isomerization process at lower temperatures, thereby reducing energy consumption and material loss. google.com
Borrowing Hydrogen Methodology: This atom-economical approach utilizes alcohols as alkylating agents, with water as the only byproduct. acs.orgnih.gov A manganese(I) PN3 pincer complex has been successfully employed for the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. acs.orgnih.gov This methodology avoids the need for pre-functionalized starting materials and external reducing agents. acs.orgnih.gov
Electrochemical Synthesis: Electrochemical methods provide a powerful tool for green synthesis. For instance, tetrahydroquinoline derivatives have been synthesized via electrochemical hydrocyanomethylation or hydrogenation of quinolines using acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor under mild conditions. rsc.org
Use of Greener Solvents and Catalysts: Research is ongoing to replace hazardous solvents with more environmentally benign alternatives like water or ionic liquids. rsc.orgrsc.org The use of heterogeneous catalysts, which can be easily recovered and reused, is also a key aspect of sustainable synthesis. rsc.orgresearchgate.net For example, a Ru-Fe/γ-Al2O3 catalyst has been used for the continuous synthesis of 2-methylquinoline (B7769805) compounds in an ethanol (B145695)/water system. rsc.org
Exploration of Novel Catalytic Systems for Efficient Derivatization
The development of novel catalytic systems is crucial for the efficient and selective derivatization of the this compound core. This allows for the introduction of diverse functional groups, leading to new compounds with potentially enhanced properties.
Recent advancements in this area include:
Gold Catalysis: Gold catalysts have shown high efficiency in tandem hydroamination/asymmetric transfer hydrogenation reactions to produce tetrahydroquinolines with excellent yields and enantioselectivities. organic-chemistry.org
Manganese Catalysis: Earth-abundant and less toxic metals like manganese are gaining attention. A manganese(I) PN3 pincer complex has been shown to be effective in the "borrowing hydrogen" methodology for the synthesis of tetrahydroquinolines. acs.orgnih.gov
Iridium Catalysis: An environmentally friendly iridium-catalyzed direct cyclization of N-methylanilines with 1,3-propanediol (B51772) yields tetrahydroquinolines with water as the sole byproduct. organic-chemistry.org
Chemoenzymatic Synthesis: The use of enzymes, such as engineered transaminases, offers a highly selective and environmentally friendly route to chiral tetrahydroquinolines. digitellinc.com Whole cells expressing these engineered enzymes can be used to set the stereocenter at the 2-position with high enantioselectivity. digitellinc.com
A variety of catalytic systems have been explored for the synthesis and derivatization of tetrahydroquinolines, as summarized in the table below.
| Catalyst System | Reaction Type | Key Advantages |
| Palladium on Carbon (Pd/C) | Catalytic Hydrogenation | Green, efficient for reduction of quinolines. google.com |
| Gold-based catalysts | Tandem Hydroamination/Asymmetric Transfer Hydrogenation | High yields and enantioselectivities. organic-chemistry.org |
| Manganese(I) PN3 Pincer Complex | Borrowing Hydrogen Methodology | Atom-economical, uses alcohols as alkylating agents, water as byproduct. acs.orgnih.gov |
| Iridium-based catalysts | Direct Cyclization | Environmentally friendly, water as the only byproduct. organic-chemistry.org |
| Engineered Transaminases | Chemoenzymatic Synthesis | High enantioselectivity, green reaction conditions. digitellinc.com |
| Ru-Fe/γ-Al2O3 | Continuous Flow Hydrogen Transfer | Heterogeneous, uses green solvents. rsc.org |
Integration of Flow Chemistry and Automation in Synthesis
Flow chemistry and automation are transforming the landscape of chemical synthesis, offering advantages in terms of safety, scalability, and efficiency. The application of these technologies to the synthesis of this compound and its analogs is a promising area of research.
Key benefits and examples include:
Enhanced Safety and Scalability: Flow reactors allow for better control over reaction parameters such as temperature and pressure, which is particularly important for potentially hazardous reactions. vapourtec.comacs.org This technology enables safer and more scalable production of quinoline derivatives. vapourtec.com
Rapid Reaction Optimization: Continuous flow systems facilitate rapid screening of reaction conditions, accelerating the optimization process. acs.org
Telescoped Reactions: Flow chemistry allows for the coupling of multiple reaction steps in a continuous sequence, eliminating the need for isolation and purification of intermediates. vapourtec.com A continuous photochemical process has been developed for the synthesis of quinolines, which can be directly coupled with a hydrogenation step to produce tetrahydroquinolines. vapourtec.com
Photochemical Synthesis in Flow: The use of high-power LED lamps in flow reactors has been shown to be more efficient than traditional batch methods for photochemical reactions, leading to higher productivity in the synthesis of quinolines. vapourtec.comresearchgate.net
Computational Design and Rational Synthesis of New this compound-Based Molecular Architectures
Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of new molecules with desired properties. In the context of this compound, these methods can guide the synthesis of novel derivatives with enhanced biological activity or material properties.
Approaches in this area involve:
3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method is used to build models that correlate the three-dimensional structure of molecules with their biological activity. Such models can be used to predict the activity of newly designed compounds. mdpi.com For example, 3D-QSAR models have been used to design novel tetrahydroquinoline derivatives as inhibitors of the enzyme LSD1, which is a target for anticancer drugs. mdpi.com
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.govnih.gov It is widely used to screen virtual libraries of compounds and to understand the molecular basis of their biological activity. nih.govnih.gov
In Silico Screening: Computational methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new drug candidates, helping to identify compounds with good bioavailability and drug-likeness. mdpi.com
The integration of these computational approaches with synthetic chemistry enables a more targeted and efficient discovery of new this compound-based molecules with desired functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
